REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH2:5]([OH:8])[CH:6]=[CH2:7].S([O-])([O-])(=O)=O.[Mg+2].O.[CH3:16][CH2:17][CH2:18]CCC>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>[CH2:1]([O:4][CH:5]([O:8][CH2:18][CH:17]=[CH2:16])[CH2:6][CH3:7])[CH:2]=[CH2:3] |f:2.3,6.7,8.9.10|
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Name
|
|
Quantity
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81 mL
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Type
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reactant
|
Smiles
|
C(CC)=O
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
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C(C=C)O
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
82.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
catalyst
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 15° C. or lower for 1 hour
|
Duration
|
1 h
|
Type
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STIRRING
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Details
|
The mixture was stirred until insoluble matter
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Type
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DISSOLUTION
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Details
|
was dissolved
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Type
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CUSTOM
|
Details
|
An organic layer was separated
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Type
|
WASH
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Details
|
washed with water (100 mL)
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Type
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CONCENTRATION
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Details
|
The obtained organic layer was concentrated under reduced pressure
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Type
|
DISTILLATION
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Details
|
the residue was distilled (approximately 25 mmHg, 67-72° C.)
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CC)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.67 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |